3-Chloro-4-(trifluoromethyl)benzamide 3-Chloro-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1092460-78-0
VCID: VC2279464
InChI: InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
SMILES: C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

3-Chloro-4-(trifluoromethyl)benzamide

CAS No.: 1092460-78-0

Cat. No.: VC2279464

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(trifluoromethyl)benzamide - 1092460-78-0

Specification

CAS No. 1092460-78-0
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name 3-chloro-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
Standard InChI Key CESRVVBRBOSGJG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

3-Chloro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . Its structure consists of a benzene ring substituted with a carboxamide group (-CONH₂), a chlorine atom at position 3, and a trifluoromethyl group (-CF₃) at position 4. This particular arrangement of functional groups contributes to its distinctive chemical properties and potential applications in various fields.

Chemical Identifiers

The compound is identified by several standard chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers include:

  • CAS Registry Number: 1092460-78-0

  • IUPAC Name: 3-chloro-4-(trifluoromethyl)benzamide

  • InChI: InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)

  • InChIKey: CESRVVBRBOSGJG-UHFFFAOYSA-N

  • SMILES Notation: C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F

The structural arrangement of atoms in this molecule plays a crucial role in determining its reactivity patterns, physical properties, and potential biological activities. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) affects the electron distribution across the benzene ring, influencing its chemical behavior in various reactions.

Physical and Chemical Properties

Predicted Properties

While comprehensive experimental data on the physical and chemical properties of 3-chloro-4-(trifluoromethyl)benzamide remains limited in the available literature, some properties can be predicted based on its structure and chemical composition.

The compound is expected to exist as a solid at room temperature, typical of many benzamide derivatives. The presence of both the trifluoromethyl and chlorine substituents likely contributes to specific physical characteristics such as melting point, solubility, and stability.

Collision Cross Section Data

Collision cross section (CCS) data provides valuable information about the three-dimensional structure and conformational properties of molecules, which is particularly useful in analytical chemistry and structural studies. Predicted CCS values for various adducts of 3-chloro-4-(trifluoromethyl)benzamide are presented in Table 1.

Table 1: Predicted Collision Cross Section Data for 3-Chloro-4-(trifluoromethyl)benzamide

Adductm/zPredicted CCS (Ų)
[M+H]⁺224.00845142.7
[M+Na]⁺245.99039151.9
[M+NH₄]⁺241.03499148.4
[M+K]⁺261.96433147.3
[M-H]⁻221.99389139.8
[M+Na-2H]⁻243.97584146.8
[M]⁺223.00062143.1
[M]⁻223.00172143.1

These predicted CCS values provide insights into the compound's behavior in mass spectrometry analyses and can be valuable for analytical method development and structural confirmation .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 3-chloro-4-(trifluoromethyl)benzamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzoic acid with ammonia or an amine in the presence of a coupling agent. This amidation reaction represents a common approach for the preparation of benzamide derivatives in organic synthesis.

Multiple synthetic pathways might be feasible depending on the availability of starting materials and specific requirements for purity and yield. The choice of coupling reagents, reaction conditions, and purification methods can significantly influence the efficiency of the synthesis and the quality of the final product.

Reaction Considerations

During the synthesis, several factors may influence the reaction outcome:

  • The choice of coupling agents (such as carbodiimides, phosphonium or uronium reagents) affects reaction efficiency and potential side products.

  • Reaction conditions including temperature, solvent, and reaction time require optimization to maximize yield and purity.

  • The presence of the electron-withdrawing trifluoromethyl and chlorine groups may influence the reactivity of the carboxylic acid group during the amidation process.

Careful control of these parameters is essential for developing an efficient and reproducible synthetic route for 3-chloro-4-(trifluoromethyl)benzamide.

Analytical Considerations

Identification and Characterization

For identification and characterization of 3-chloro-4-(trifluoromethyl)benzamide, several analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide structural information, with ¹⁹F NMR being particularly valuable for confirming the trifluoromethyl group.

  • Mass Spectrometry (MS): The predicted m/z values listed in Table 1 serve as reference points for MS-based identification.

  • Infrared (IR) Spectroscopy: The characteristic absorption bands of the amide group (C=O stretching around 1660-1690 cm⁻¹ and N-H stretching around 3200-3400 cm⁻¹) are useful for identification.

  • Elemental Analysis: Confirmation of C, H, N, and halogen content provides additional verification of the compound's identity.

Structure-Property Relationships

The presence of both chlorine and trifluoromethyl substituents on the benzene ring significantly influences the physicochemical properties of 3-chloro-4-(trifluoromethyl)benzamide. These electron-withdrawing groups affect:

  • Electron density distribution across the aromatic ring

  • Acidity of the amide protons

  • Lipophilicity of the entire molecule

  • Polarity and hydrogen-bonding capabilities

These characteristics collectively determine the compound's behavior in various chemical environments, its reactivity patterns, and its potential interactions with biological targets. Understanding these structure-property relationships is crucial for rationally designing applications in both pharmaceutical research and materials science.

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